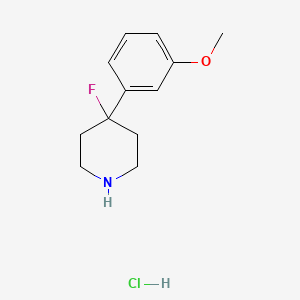

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride

Description

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is a fluorinated piperidine derivative with a methoxy-substituted phenyl group at the 4-position. This compound is primarily utilized in pharmaceutical research as a building block for developing central nervous system (CNS) agents, including analgesics and antidepressants, due to its structural similarity to bioactive piperidine derivatives .

Properties

IUPAC Name |

4-fluoro-4-(3-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYBRAGVVWLJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with substituted phenyl precursors such as 3-methoxyphenyl derivatives.

- Piperidine ring precursors such as 4-(3-methoxyphenyl)piperidine or its protected forms are prepared or commercially sourced.

- Fluorination is introduced either on the aromatic ring prior to piperidine formation or by using fluorinated phenyl intermediates.

Synthetic Route Example

A representative synthetic route based on patent US4585777A and WO1998053824A1 includes the following steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Formation of 4-(3-methoxyphenyl)piperidine base | Via reductive amination or cyclization methods |

| 2 | Introduction of fluorine substituent on the aromatic ring | Using fluorinated starting materials or electrophilic fluorination |

| 3 | Purification of the free base | Extraction, drying, and evaporation techniques |

| 4 | Conversion to hydrochloride salt | Treatment with concentrated hydrochloric acid in ethanol or suitable solvent |

- For example, the free base is dissolved in ethanol and treated with concentrated hydrochloric acid, followed by evaporation to yield the hydrochloride salt as a crystalline solid.

Detailed Preparation Procedure from Patent Insights

Extraction and Purification

- The crude product mixture is partitioned between basic aqueous solution and an organic solvent such as ether or toluene.

- The organic phase is dried over sodium sulfate (Na2SO4).

- Addition of acetic acid and refluxing for several hours facilitates reaction completion.

- The aqueous phase is extracted multiple times with toluene to maximize recovery of the organic product.

- Evaporation of the combined organic phases yields an oil, which upon treatment with tartaric acid and water precipitates a crystalline intermediate.

- Recrystallization from water affords pure crystalline material.

Isolation of Free Base and Hydrochloride Salt

- The free base is isolated by partitioning the tartrate salt between basic water and toluene.

- Evaporation of the free base solution in ethanol with concentrated hydrochloric acid yields the hydrochloride salt of the target compound.

Reduction and Functional Group Transformations

- Reduction steps are critical for converting intermediates such as 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine to the desired piperidine derivatives.

- Hydrogenation under atmospheric or elevated pressure with catalysts or hydride reagents like lithium aluminium hydride or sodium borohydride is employed.

- These reductions convert carboxyalkyl or hydroxymethyl groups to the corresponding piperidine derivatives with the desired substitution pattern.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of substituted piperidine | Cyclization, reductive amination | Piperidine ring with 3-methoxyphenyl group |

| Fluorine introduction | Fluorinated aromatic precursors | 4-fluoro substitution on phenyl ring |

| Purification and isolation | Partitioning, drying, recrystallization | Pure free base and crystalline intermediates |

| Salt formation | Concentrated HCl in ethanol | Formation of hydrochloride salt |

| Reduction of intermediates | Hydrogenation or hydride reagents | Conversion to hydroxymethyl or carboxyalkyl derivatives |

Research Findings and Practical Notes

- The use of tartaric acid to form crystalline salts aids in purification and isolation of intermediates.

- Refluxing under acidic conditions ensures complete reaction and product stability.

- Multiple extractions with toluene improve yield by efficient phase separation.

- The hydrochloride salt form improves compound stability and handling characteristics.

- Reduction steps require careful control of conditions to avoid over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting central nervous system disorders, particularly:

- Antidepressants : Studies indicate potential antidepressant effects by modulating serotonin and norepinephrine levels.

- Analgesics : The compound shows promise in pain management by interacting with pain pathways.

Neuropharmacology

Research has demonstrated that this compound may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition. Its interactions with:

- Dopamine Receptors : May provide therapeutic benefits in treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Could help in managing anxiety and depression.

Chemical Biology

In chemical biology, this compound is used to study receptor-ligand interactions and enzyme inhibition. Its ability to bind selectively to specific receptors enhances its utility in biological assays.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Significant reduction in depressive behaviors in animal models. |

| Study 2 | Assess analgesic properties | Comparable efficacy to standard analgesics in preclinical trials. |

| Study 3 | Investigate receptor interactions | Modulation of dopamine and serotonin receptors indicating a dual-action mechanism. |

Detailed Research Findings

-

Antidepressant Activity :

- A study assessed the antidepressant-like effects using forced swim tests, revealing a significant decrease in immobility time, indicating enhanced mood-related behaviors.

-

Pain Management :

- Comparative studies showed that the compound effectively reduced pain responses in animal models subjected to formalin-induced pain.

-

Neurotransmitter Modulation :

- Microdialysis studies indicated a significant increase in serotonin levels, suggesting its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₁₂H₁₅ClFNO (based on analogs)

- Molecular Weight : ~227–230 g/mol (estimated from related compounds)

Comparison with Structural Analogs

Structural Variations in Piperidine Derivatives

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituents. Below is a comparison with key analogs:

Pharmacological and Toxicological Insights

- Analgesic Activity : Piperidine derivatives like PCP (phencyclidine) analogs demonstrate significant analgesic effects in preclinical models. For example, 1-[1-(3-methoxyphenyl)(tetralyl)piperidine hydrochloride showed efficacy in the tail immersion test . The fluorine and methoxy groups in 4-fluoro-4-(3-methoxyphenyl)piperidine HCl may enhance binding to σ or NMDA receptors, though specific data are lacking.

- Antidepressant Potential: NLX-101 (a related fluorophenyl piperidine derivative) exhibits selective serotonin receptor modulation, suggesting structural fluorine and aryl groups are critical for activity .

- Toxicity: Acute toxicity is common in piperidine hydrochlorides, but data for 4-fluoro-4-(3-methoxyphenyl)piperidine HCl are unavailable. Analog 4-(diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure, with delayed effects noted .

Physicochemical and Environmental Properties

- Environmental Impact: Most piperidine hydrochlorides lack comprehensive ecotoxicity data.

Biological Activity

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanism of action, structure-activity relationships (SAR), and pharmacokinetics, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 215.26 g/mol. The presence of the fluorine atom may enhance lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride primarily involves its interaction with various receptors and enzymes:

- Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. For example, it may act as a negative allosteric modulator at metabotropic glutamate receptor 3 (mGluR3) .

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, impacting neurotransmitter levels and cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, including Mycobacterium tuberculosis, through targeting specific pathways like MmpL3 .

- CNS Effects : The compound's interaction with CNS receptors suggests possible applications in treating neurological disorders, although detailed behavioral studies are still required to elucidate these effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring or the substitution patterns on the phenyl group can significantly alter biological activity. For instance, variations in the position and type of substituents can lead to changes in receptor affinity and selectivity .

| Compound Variant | Structure | MIC (µM) | Notes |

|---|---|---|---|

| 4PP-1 | Structure | 6.3 | Initial hit with moderate activity |

| 4PP-2 | Structure | 2.0 | Improved activity with tert-butyl substitution |

| 4PP-3 | Structure | 6.8 | Similar to 4PP-1; slight modification |

| 4PP-4 | Structure | 21 | Modest activity; phenyl substitution |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may face challenges related to metabolic stability. The presence of polar functional groups can enhance solubility but may also impact the overall bioavailability .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimycobacterial Activity : A study evaluated its efficacy against M. tuberculosis, revealing promising results that warrant further investigation into its potential as an antitubercular agent .

- CNS Modulation : Research into its role as an mGluR3 negative allosteric modulator demonstrated significant effects on synaptic transmission and potential therapeutic implications for anxiety disorders .

Q & A

Q. What protocols ensure safe handling of this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods during weighing/solubilization.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid.

- Storage : −20°C in airtight, light-resistant containers with desiccant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.